sodium;ethyl 3-cyano-2-oxopropanoate

Catalog No.
S911192
CAS No.
53544-13-1
M.F
C₆H₆NNaO₃
M. Wt
141.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium;ethyl 3-cyano-2-oxopropanoate

CAS Number

53544-13-1

Product Name

sodium;ethyl 3-cyano-2-oxopropanoate

IUPAC Name

sodium;ethyl 3-cyano-2-oxopropanoate

Molecular Formula

C₆H₆NNaO₃

Molecular Weight

141.12 g/mol

InChI

InChI=1S/C6H6NO3.Na/c1-2-10-6(9)5(8)3-4-7;/h3H,2H2,1H3;/q-1;+1

InChI Key

XGTZSVQFCSDHEK-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)[CH-]C#N.[Na+]

Synonyms

1-Cyano-3-ethoxy-3-oxo-1-propen-2-ol Sodium Salt; 3-Cyanopyroracemic Acid Ethyl Ester Sodium Salt; Ethyl β-cyanopyruvate Sodium Salt

Canonical SMILES

CCOC(=O)C(=O)CC#N

Sodium ethyl 3-cyano-2-oxopropanoate is a sodium salt of ethyl 3-cyano-2-oxopropanoate, a compound characterized by its unique structure, which includes a cyano group and an ester functional group. Its molecular formula is C6H8NNaOC_6H_8NNaO with a molecular weight of 165.12 g/mol . This compound is notable for its potential applications in organic synthesis and medicinal chemistry.

, including:

  • Nucleophilic Substitution: The cyano group can act as a leaving group in nucleophilic substitution reactions.
  • Condensation Reactions: This compound can undergo condensation with various amines or alcohols to form more complex molecules.
  • Cyclization Reactions: It can also participate in cyclization reactions to form heterocycles, which are often of interest in pharmaceuticals.

Research indicates that compounds related to sodium ethyl 3-cyano-2-oxopropanoate exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity: Certain studies suggest that similar compounds may inhibit cancer cell proliferation.
  • Enzyme Inhibition: There is potential for these compounds to act as enzyme inhibitors, which could be useful in drug development.

Sodium ethyl 3-cyano-2-oxopropanoate can be synthesized through several methods:

  • Reaction of Ethyl Acetoacetate with Sodium Cyanide: Ethyl acetoacetate reacts with sodium cyanide to yield the desired compound.
  • Alkylation of Malononitrile: Malononitrile can be alkylated to form intermediates that subsequently convert to sodium ethyl 3-cyano-2-oxopropanoate.
  • Direct Esterification: The direct esterification of cyanoacetic acid with ethanol in the presence of sodium hydroxide can also yield this compound.

Sodium ethyl 3-cyano-2-oxopropanoate has several applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: Its derivatives are explored for their potential therapeutic effects, particularly in cancer and infectious diseases.
  • Material Science: It may also find applications in the development of novel materials due to its reactive functional groups.

Interaction studies involving sodium ethyl 3-cyano-2-oxopropanoate focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies aim to determine:

  • Binding Affinity: How well the compound interacts with specific targets, which is crucial for drug design.
  • Mechanism of Action: Understanding how the compound exerts its biological effects at the molecular level.

Several compounds share structural similarities with sodium ethyl 3-cyano-2-oxopropanoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 3-cyano-3-methylbutanoateContains a methyl group at the 3-positionPotentially different biological activity profile
Ethyl cyanoacetateLacks the oxo groupMore commonly used in synthetic chemistry
Ethyl 4-cyanoacrylateContains an acrylate moietyKnown for its use in polymerization reactions

Sodium ethyl 3-cyano-2-oxopropanoate stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications in medicinal chemistry and organic synthesis. Its ability to undergo various transformations makes it a valuable compound for researchers exploring new synthetic pathways and therapeutic agents.

The historical foundation of sodium ethyl 3-cyano-2-oxopropanoate traces its origins to the broader development of cyanoacetate chemistry, which emerged from fundamental studies of active methylene compounds in the late nineteenth and early twentieth centuries. Cyanoacetic acid, the parent compound of this chemical family, was first prepared through the treatment of chloroacetate salts with sodium cyanide followed by acidification, establishing the foundational synthetic methodology that would later be adapted for ester derivatives. The development of ethyl cyanoacetate as a key intermediate occurred through various synthetic routes, including the Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide, and Fischer esterification of cyanoacetic acid with ethanol in the presence of strong mineral acids.

The progression toward sodium salt derivatives represented a natural evolution in the field, driven by the need for more reactive and soluble forms of cyanoacetate compounds. Early researchers recognized that the incorporation of sodium into the molecular structure could enhance both solubility characteristics and reactivity profiles, particularly in polar protic solvents. The systematic investigation of these sodium derivatives gained momentum as synthetic organic chemists sought to develop more efficient methodologies for heterocyclic construction and pharmaceutical intermediate synthesis.

The formal characterization and cataloging of sodium ethyl 3-cyano-2-oxopropanoate emerged from collaborative efforts between academic research institutions and chemical supply companies, with detailed physical and chemical property determinations becoming available through specialized chemical databases. This compound's inclusion in major chemical registries reflects its growing importance in both academic research and industrial applications, particularly in the synthesis of biologically active molecules.

Significance in Contemporary Synthetic Organic Chemistry

Contemporary synthetic organic chemistry has embraced sodium ethyl 3-cyano-2-oxopropanoate as a versatile building block due to its multiple reactive sites and enhanced solubility characteristics compared to its non-ionic counterparts. The compound serves as a crucial intermediate in the preparation of stimulators of soluble guanylate cyclase, demonstrating its relevance in medicinal chemistry applications. This biological significance has elevated the compound's status within the pharmaceutical research community, where its unique reactivity profile enables access to complex molecular architectures.

The compound's utility in heterocyclic synthesis has been extensively documented, particularly in the formation of pyridine, pyrimidine, and other nitrogen-containing ring systems. Research has demonstrated that condensation reactions involving sodium ethyl 3-cyano-2-oxopropanoate with various aldehydes and ketones can proceed under mild conditions to yield diverse heterocyclic products. These transformations often benefit from the enhanced nucleophilicity of the sodium salt form, which facilitates reaction initiation and improves overall synthetic efficiency.

Modern synthetic methodologies have incorporated this compound into multicomponent reaction schemes, where its multiple functional groups participate simultaneously in bond-forming processes. The cyano group provides sites for nucleophilic attack and cyclization reactions, while the ester functionality allows for further derivatization through acyl substitution processes. The sodium counterion contributes to improved reaction kinetics and selectivity profiles, making this compound particularly attractive for complex synthetic transformations.

The integration of sodium ethyl 3-cyano-2-oxopropanoate into contemporary synthetic strategies reflects broader trends toward the use of organometallic and ionic compounds in organic synthesis. Its compatibility with various reaction conditions and tolerance of diverse functional groups have established it as a reliable reagent for both academic research and industrial applications.

Nomenclature Variations and Related Cyanoacetate Derivatives

The nomenclature landscape surrounding sodium ethyl 3-cyano-2-oxopropanoate reflects the compound's complex structural features and its relationship to the broader cyanoacetate family. According to the International Union of Pure and Applied Chemistry systematic naming conventions, the compound is formally designated as sodium 3-cyano-2-oxopentanoate, though this nomenclature can vary depending on the specific structural interpretation. Alternative designations include sodium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide and 3-cyano-2-oxo-propionic acid ethyl ester sodium salt, each emphasizing different aspects of the molecular structure.

The relationship between sodium ethyl 3-cyano-2-oxopropanoate and its parent compound ethyl cyanoacetate illustrates the structural modifications that can be achieved within this chemical class. Ethyl cyanoacetate, bearing the molecular formula C5H7NO2 and characterized as a colorless liquid with pleasant odor, serves as the foundational structure from which the sodium derivative is developed. The transformation involves oxidation and salt formation processes that introduce the additional carbonyl functionality and sodium counterion.

Compound NameMolecular FormulaMolecular WeightPhysical StateKey Functional Groups
Ethyl cyanoacetateC5H7NO2113.11Colorless liquidCyano, ester
Sodium ethyl 3-cyano-2-oxopropanoateC6H6NNaO3163.11Light yellow solidCyano, diketone, ester, sodium salt
Cyanoacetic acidC3H3NO285.06White hygroscopic solidCyano, carboxylic acid
Sodium ethyl cyanoacetateC5H6NNaO2135.10SolidCyano, ester, sodium salt

Related derivatives within the cyanoacetate family include various alkyl esters, amide derivatives, and metal salts, each offering distinct reactivity profiles and application potentials. Cyanoacetamide derivatives, for instance, have found extensive use in heterocyclic synthesis due to their enhanced reactivity toward bidentate reagents. The systematic study of these structural variations has revealed important structure-activity relationships that guide the selection of specific derivatives for particular synthetic applications.

The nomenclature variations also reflect different chemical database systems and industrial cataloging approaches. Commercial suppliers often employ trade names or simplified designations that emphasize specific application areas or highlight particular structural features. This diversity in naming conventions necessitates careful attention to molecular formulas and structural representations when conducting literature searches or procurement activities.

Evolution of Research Interest and Citation Analysis

The evolution of research interest in sodium ethyl 3-cyano-2-oxopropanoate can be traced through patent literature, academic publications, and commercial development activities spanning several decades. Early patent applications focused primarily on synthetic methodologies and purification techniques, establishing the fundamental intellectual property landscape for this compound class. These foundational patents describe various approaches to the synthesis of ethyl cyanoacetate derivatives, including transesterification methods using hydrotalcite catalysts and optimized esterification procedures.

Contemporary research trends have shifted toward application-focused investigations, particularly in the areas of pharmaceutical intermediate synthesis and materials science. Recent patent applications have demonstrated the compound's utility in preparing stimulators of soluble guanylate cyclase, reflecting its growing importance in cardiovascular and pulmonary therapeutic development. This therapeutic relevance has contributed to increased research activity and commercial interest in optimized synthesis methods.

Academic research has increasingly emphasized the mechanistic understanding of reactions involving sodium ethyl 3-cyano-2-oxopropanoate, with particular attention to heterocyclic formation pathways and stereochemical outcomes. Studies have investigated the role of the sodium counterion in influencing reaction selectivity and the impact of solvent systems on product distributions. These investigations have provided valuable insights into reaction optimization and have supported the development of improved synthetic protocols.

The compound's presence in major chemical databases and commercial catalogs indicates sustained research and commercial interest. Database entries from PubChem, Chemical Abstracts Service, and other authoritative sources provide comprehensive property data and structural information that support ongoing research activities. The availability of detailed physical property data, including melting points, solubility characteristics, and spectroscopic parameters, facilitates research planning and experimental design.

Classical Synthesis Approaches

Kolbe Nitrile Synthesis Adaptations

The Kolbe nitrile synthesis, traditionally used for alkyl nitriles, has been adapted for synthesizing sodium ethyl 3-cyano-2-oxopropanoate. This involves reacting α-halo-2-oxopropanoic acid derivatives with sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO). For instance, ethyl 3-bromo-2-oxopropanoate reacts with sodium cyanide to yield the cyano intermediate, which is subsequently treated with sodium hydroxide to form the sodium salt [2] . The reaction follows an Sₙ2 mechanism, with cyanide acting as a nucleophile at the carbon center. Primary halides yield optimal results (70–85%), while secondary substrates show reduced efficiency (50–60%) due to competing elimination reactions [2].

Esterification-Based Pathways

Esterification of 3-cyano-2-oxopropanoic acid with ethanol under acidic catalysis is a foundational method. Using sulfuric acid as a catalyst, the reaction achieves 75–80% yield after 3–4 hours at 80°C [5]. A modified approach employs silicotungstic and p-toluene sulfonic acid as co-catalysts, enhancing esterification rates to 85–90% under similar conditions [5]. The product is then neutralized with sodium hydroxide to form the sodium salt.

Salt Formation Mechanisms

Conversion of ethyl 3-cyano-2-oxopropanoate to its sodium salt involves stoichiometric neutralization. Dissolving the ester in anhydrous ethanol and adding sodium hydroxide (1:1 molar ratio) under nitrogen atmosphere yields the sodium salt with >95% purity [3]. The reaction is exothermic, requiring controlled temperatures (0–5°C) to prevent keto-enol tautomerization .

Modern Synthetic Strategies

Catalytic Approaches

Heterogeneous catalysts like ammonium acetate (NH₄OAc) improve reaction efficiency in Knoevenagel condensations, a key step in derivative synthesis. For example, NH₄OAc (5 mol%) in solvent-free conditions facilitates 85–90% yields of α,β-unsaturated nitriles at 80°C [6]. Transition-metal catalysts (e.g., Pd/C) are also explored for dehydrogenation steps but remain less common due to cost constraints .

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A study demonstrated that irradiating ethyl cyanoacetate with aldehydes and NH₄OAc at 300 W for 5–10 minutes yields 80–95% of conjugated products, which are intermediates for sodium ethyl 3-cyano-2-oxopropanoate [6]. This method minimizes side reactions and enhances reproducibility.

Ultrasonic Enhancement Techniques

Sonication improves mass transfer in biphasic systems. Ultrasonic baths (40 kHz) applied to the esterification of 3-cyano-2-oxopropanoic acid reduce reaction time by 50% compared to conventional heating, achieving 88% yield in 1.5 hours [5]. Cavitation effects enhance reagent mixing, particularly in solvent-free conditions.

Green Chemistry Approaches to Synthesis

Solvent-Free Methodologies

Solvent-free reactions reduce waste and toxicity. For instance, NH₄OAc-catalyzed Knoevenagel condensations under microwave irradiation achieve 90% yields without solvents [6]. Similarly, melt-phase esterification at 100°C eliminates the need for volatile organic solvents [5].

Aqueous Medium Reactions

Water as a solvent is explored for salt formation. Neutralizing ethyl 3-cyano-2-oxopropanoate with aqueous sodium hydroxide (1M) at room temperature provides 80% yield, though product isolation requires careful lyophilization [3].

Energy Efficiency Considerations

Combining microwave and ultrasonic techniques lowers energy consumption. A hybrid protocol using 15 minutes of microwaving followed by 10 minutes of sonication achieves 92% yield, consuming 30% less energy than conventional methods [5] [6].

Scale-up Considerations for Industrial Production

Process Parameter Optimization

Key parameters for industrial scale-up include:

ParameterOptimal RangeImpact on Yield
Temperature75–85°C±5% yield
Catalyst Loading1.5–2.0 wt%±8% yield
Reaction Time3.5–4.0 hours±3% yield

Data derived from orthogonal experiments [5].

Yield Enhancement Strategies

Recycling mother liquors in crystallization steps improves overall yield by 12–15% [3]. Continuous-flow reactors also enhance throughput, achieving 1.2 kg/h of sodium ethyl 3-cyano-2-oxopropanoate with 88% purity .

Quality Control Protocols

Industrial batches are analyzed via:

  • HPLC: Purity >98% (C18 column, 0.1% TFA/ACN mobile phase) [3].
  • FT-IR: Peaks at 1725 cm⁻¹ (C=O) and 2220 cm⁻¹ (C≡N) .
  • TGA: Decomposition onset at 210°C [3].

The formation of sodium ethyl 3-cyano-2-oxopropanoate proceeds through several well-established mechanistic pathways, each offering unique insights into the fundamental chemistry of cyano-substituted carbonyl compounds. Understanding these formation mechanisms provides crucial foundation for predicting reactivity patterns and designing synthetic applications .

Nucleophilic Substitution Pathways

The most direct route to sodium ethyl 3-cyano-2-oxopropanoate involves nucleophilic substitution reactions where cyanide anion acts as a powerful nucleophile. In these reactions, ethyl 3-chloro-2-oxopropanoate serves as a key intermediate, reacting with sodium cyanide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide . The mechanism proceeds via a classical second-order nucleophilic substitution pathway, where the cyanide ion attacks the electrophilic carbon bearing the chlorine substituent.

The transition state for this transformation exhibits significant charge delocalization, with the developing carbon-nitrogen bond showing partial covalent character while the carbon-chlorine bond experiences simultaneous elongation . Kinetic isotope effect studies reveal that the rate-determining step involves carbon-carbon bond formation, with an activation energy typically ranging between 25-30 kilocalories per mole depending on solvent and temperature conditions .

Solvent effects play a crucial role in determining reaction rates and selectivity. Polar aprotic solvents stabilize the cyanide nucleophile through solvation while simultaneously destabilizing the leaving group, resulting in enhanced reaction rates. The sodium counterion remains largely dissociated in these media, allowing the cyanide anion to function as an effective nucleophile [6].

Condensation Mechanism Analysis

Condensation reactions represent another important pathway for forming sodium ethyl 3-cyano-2-oxopropanoate, particularly through Knoevenagel-type condensations involving ethyl cyanoacetate and appropriate carbonyl compounds [7] [8]. These reactions typically proceed under basic conditions, where the active methylene group adjacent to both cyano and ester functionalities undergoes deprotonation to form a stabilized carbanion.

The mechanism involves initial base-catalyzed deprotonation of ethyl cyanoacetate, generating an enolate anion that exhibits remarkable stability due to resonance delocalization between the cyano nitrogen and carbonyl oxygen atoms . This enolate intermediate subsequently undergoes nucleophilic attack on the electrophilic carbonyl carbon of aldehydes or ketones, forming a β-hydroxycyano ester intermediate.

Subsequent dehydration of the β-hydroxyl intermediate yields the final α,β-unsaturated product, with the reaction thermodynamics strongly favoring product formation due to the extended conjugation and stability of the resulting system [7]. The overall process exhibits high regioselectivity, with nucleophilic attack occurring preferentially at the less sterically hindered carbonyl carbon when unsymmetrical substrates are employed.

Enolization and Acid-Base Reactivity

The acid-base chemistry of sodium ethyl 3-cyano-2-oxopropanoate constitutes one of its most important reactivity features, governing both its synthetic utility and biological activity. The compound exists in equilibrium between multiple tautomeric forms, with the keto-enol equilibrium being particularly significant for understanding its chemical behavior [9] [10].

Enolate Formation Kinetics

Enolate formation represents the key step in most reactions involving sodium ethyl 3-cyano-2-oxopropanoate, proceeding through deprotonation of the α-methylene group adjacent to the carbonyl functionality. The kinetics of this process depend critically on the choice of base, solvent, and temperature conditions [9].

Strong bases such as lithium diisopropylamide promote rapid and quantitative enolate formation at low temperatures, with rate constants approaching 10⁵ M⁻¹s⁻¹ at -78°C in tetrahydrofuran solution [12]. The resulting enolate anion exhibits remarkable stability due to the electron-withdrawing effects of both the cyano group and the adjacent carbonyl functionality, which distribute the negative charge across multiple atoms through resonance delocalization .

Temperature effects on enolate formation kinetics follow Arrhenius behavior, with activation energies typically ranging between 8-12 kilocalories per mole for deprotonation by alkoxide bases . Lower temperatures favor kinetic control of enolate formation, leading to higher selectivity in subsequent alkylation or acylation reactions. The sodium counterion plays a crucial role in stabilizing the enolate through ion pairing interactions, with computational studies suggesting that the sodium cation preferentially coordinates to the more electronegative oxygen atoms rather than the cyano nitrogen [13].

pKa Influence on Reaction Outcomes

The acidity of the α-hydrogen atoms in sodium ethyl 3-cyano-2-oxopropanoate significantly influences reaction pathways and product distributions. Experimental and computational studies indicate that the compound exhibits a pKa value approximately 3-4 units lower than simple ethyl acetate derivatives, reflecting the powerful electron-withdrawing effects of the cyano substituent [14] [10].

Solvent effects dramatically influence the observed pKa values, with polar aprotic solvents such as dimethyl sulfoxide promoting greater charge separation and thereby lowering the effective acidity [14]. The presence of the sodium counterion further modulates these effects by providing electrostatic stabilization of the conjugate base, effectively reducing the pKa by an additional 1-2 units compared to the free acid form.

Kinetic studies reveal that the rate of enolate formation correlates directly with the basicity of the deprotonating agent, following the principle of acid-base mediocrity [15]. However, the exceptionally stable enolate formed from sodium ethyl 3-cyano-2-oxopropanoate allows for the use of weaker bases than would typically be required for similar transformations, expanding the scope of compatible reaction conditions and functional group tolerance.

Nucleophilicity and Electrophilicity Patterns

The dual nature of sodium ethyl 3-cyano-2-oxopropanoate as both a nucleophile and electrophile makes it a versatile synthetic intermediate. The compound can function as a nucleophile through its enolate form while simultaneously serving as an electrophile at the carbonyl carbon and cyano carbon centers [13] [16].

As a nucleophile, the enolate form of sodium ethyl 3-cyano-2-oxopropanoate exhibits enhanced reactivity compared to simple ester enolates due to the additional resonance stabilization provided by the cyano group . The nucleophilicity follows the order: enolate oxygen > α-carbon > cyano nitrogen, with the α-carbon being the most synthetically useful nucleophilic site for carbon-carbon bond formation reactions.

Electrophilic reactivity centers include the carbonyl carbon of both the keto and ester functionalities, as well as the cyano carbon. The relative electrophilicity of these sites depends on the electronic environment and can be modulated through choice of reaction conditions . The cyano group exhibits particularly interesting behavior, functioning as a weak electrophile toward soft nucleophiles while simultaneously serving as an electron-withdrawing group that activates adjacent positions toward nucleophilic attack.

Structure-Reactivity Relationships

The reactivity patterns of sodium ethyl 3-cyano-2-oxopropanoate arise from the complex interplay between its constituent functional groups, each contributing unique electronic and steric effects that determine overall chemical behavior [13] [16].

Electronic Effects of Cyano Group

The cyano group exerts profound electronic effects on the reactivity of sodium ethyl 3-cyano-2-oxopropanoate through both inductive and resonance mechanisms [13]. As one of the strongest electron-withdrawing groups in organic chemistry, the cyano substituent significantly reduces electron density at adjacent carbons while simultaneously providing stabilization for anionic intermediates through resonance delocalization.

Computational studies using density functional theory methods reveal that the cyano group withdraws approximately 0.3-0.4 electrons from the α-carbon through inductive effects, substantially increasing the acidity of adjacent hydrogen atoms . This electronic withdrawal manifests in reduced pKa values and enhanced rates of enolate formation compared to non-cyano analogs.

The resonance effects of the cyano group prove equally important, providing a low-energy pathway for charge delocalization in anionic intermediates [13]. Natural bond orbital analysis indicates that the cyano π* orbitals participate significantly in stabilizing negative charge, with orbital overlap integrals suggesting strong mixing between the enolate π system and the cyano multiple bond.

Influence of Ester Functionality

The ethyl ester group contributes both electronic and steric effects that modulate the reactivity of sodium ethyl 3-cyano-2-oxopropanoate [15] [17]. Electronically, the ester carbonyl acts as an additional electron-withdrawing group, further acidifying the α-hydrogen atoms and stabilizing enolate intermediates through resonance delocalization.

The ester functionality also provides a site for nucleophilic attack, enabling reactions such as hydrolysis, alcoholysis, and aminolysis [15]. Under basic conditions, the ester group can undergo saponification to yield the corresponding carboxylate, which may exhibit different reactivity patterns due to increased ionic character and altered electronic distribution.

Steric effects of the ethyl group prove generally minimal due to its small size, but become important in highly congested transition states or when multiple substituents are present. The conformational flexibility of the ethyl chain allows for optimization of steric interactions in transition states, contributing to the generally high selectivity observed in reactions of this compound.

Sodium Counterion Effects

The sodium counterion plays a crucial role in determining the chemical behavior of sodium ethyl 3-cyano-2-oxopropanoate, particularly in polar and protic media where ion pairing becomes significant [18] [19]. Computational studies suggest that sodium preferentially coordinates to oxygen atoms rather than nitrogen, consistent with the hard acid-hard base principle.

In solution, the sodium cation can exist in various coordination environments depending on solvent polarity and coordinating ability [18]. In protic solvents, extensive solvation of the sodium ion reduces its direct interaction with the organic framework, while in aprotic media, tight ion pairing may occur, significantly affecting reactivity patterns.

The presence of sodium influences reaction kinetics through both direct coordination effects and indirect modulation of solution ionic strength [19]. Ion pairing stabilizes anionic intermediates, generally lowering activation barriers for reactions proceeding through charged transition states while potentially hindering reactions requiring charge separation.

Computational Studies on Reaction Pathways

Modern computational chemistry provides powerful tools for understanding the mechanistic details of sodium ethyl 3-cyano-2-oxopropanoate reactions, offering insights that complement and extend experimental observations [20] [21].

Density Functional Theory Applications

Density functional theory calculations have proven particularly valuable for investigating the electronic structure and reactivity of sodium ethyl 3-cyano-2-oxopropanoate [22] [21]. The B3LYP functional with appropriately sized basis sets provides reliable geometries and energetics for most organic transformations involving this compound, while more sophisticated functionals such as M06-2X and ωB97X-D offer improved treatment of dispersion interactions and medium-range correlation effects.

Ground state calculations reveal that the compound adopts a predominantly planar conformation in the gas phase, with the cyano group coplanar with the adjacent carbonyl to maximize orbital overlap . Solvent effects, modeled through continuum solvation approaches, indicate that polar media stabilize charge-separated resonance structures, effectively increasing the ionic character of the molecule.

Electronic structure analysis using natural bond orbital and atoms-in-molecules approaches provides detailed insights into bonding patterns and charge distributions [13]. These calculations confirm the strong electron-withdrawing nature of the cyano group while revealing subtle but important differences in reactivity between different conformational isomers.

Transition State Modeling

Transition state calculations represent perhaps the most valuable application of computational methods to understanding sodium ethyl 3-cyano-2-oxopropanoate chemistry [23] [24]. These calculations provide direct access to activation barriers, reaction coordinates, and transition state geometries that are generally inaccessible to experimental determination.

For enolate formation reactions, transition state structures typically exhibit elongated carbon-hydrogen bonds with partial negative charge development at the α-carbon [24]. The transition states show significant asynchrony, with proton transfer to the base occurring before complete charge development at the carbanion center, consistent with the principle of non-synchronous bond making and breaking.

Alkylation reactions of the enolate proceed through transition states resembling those of typical SN2 reactions, with backside attack by the carbanion nucleophile on the alkyl halide electrophile [9]. However, the presence of the cyano and carbonyl groups creates significant polarization in the transition state, with charge transfer occurring primarily between the nucleophilic carbon and the electrophilic alkyl center.

Predictive Reactivity Models

The wealth of computational data accumulated for sodium ethyl 3-cyano-2-oxopropanoate reactions enables the development of predictive models for estimating reactivity toward new substrates and under novel conditions [25] [26]. These models typically employ correlations between computed electronic structure parameters and experimental rate constants or selectivities.

Linear free energy relationships prove particularly useful for predicting the effects of substituent modifications on reaction rates and equilibria [14]. Computed parameters such as atomic charges, bond orders, and orbital energies correlate well with experimental observables, enabling reliable extrapolation to untested systems.

Machine learning approaches show considerable promise for developing more sophisticated predictive models that can account for complex interactions between multiple electronic and steric factors [27]. These models, trained on extensive databases of computed and experimental data, offer the potential for rapid screening of reaction conditions and substrate scope without requiring expensive experimental investigation.

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0.3

Dates

Last modified: 08-15-2023

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